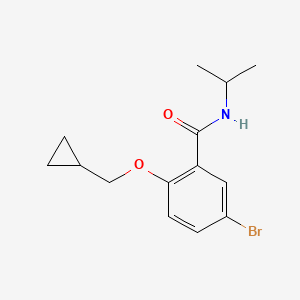

5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide is a chemical compound with the molecular formula C14H18BrNO2 It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and an isopropyl group attached to a benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide typically involves the following steps:

Cyclopropylmethoxylation: The cyclopropylmethoxy group is introduced via a nucleophilic substitution reaction, where a cyclopropylmethanol derivative reacts with the brominated benzene ring.

Amidation: The final step involves the formation of the benzamide by reacting the intermediate with isopropylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thiols, amines

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Thiol or amine derivatives

Aplicaciones Científicas De Investigación

5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-2-chloro-N-isopropylbenzamide

- 5-Bromo-2-methoxy-N-isopropylbenzamide

- 5-Bromo-2-ethoxy-N-isopropylbenzamide

Uniqueness

5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs

Actividad Biológica

5-Bromo-2-(cyclopropylmethoxy)-N-isopropylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the menin-MLL (Mixed-Lineage Leukemia) interaction. This interaction is crucial in various cancer pathways, especially in hematological malignancies like leukemia. The compound's unique structure allows for selective interactions with proteins involved in these pathways, making it a candidate for therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C13H16BrNO. Its structural features include:

- A bromine atom at the 5-position of the benzene ring.

- A cyclopropylmethoxy group , which may enhance its binding affinity to target proteins.

- An isopropyl substituent at the nitrogen atom of the amide, contributing to its lipophilicity and potential bioavailability.

The primary mechanism of action for this compound involves its ability to inhibit the menin-MLL interaction. This interaction is vital for the proliferation of certain leukemia cells, and by disrupting it, the compound may reduce cancer cell growth. Research indicates that this inhibition could lead to decreased tumor growth in vivo, highlighting its potential as a therapeutic agent for leukemia and possibly other cancers .

Biological Activity and Research Findings

Recent studies have demonstrated that this compound exhibits selective inhibition against proteins linked to cancer pathways. Notably, it has been shown to modulate interactions critical for leukemia development . The following table summarizes key findings related to its biological activity:

| Study | Focus | Findings |

|---|---|---|

| Malik et al. (2015) | Menin-MLL inhibitors | Demonstrated that menin-MLL inhibitors reduce tumor growth in vivo, supporting the potential application of compounds like this compound in cancer therapy. |

| Chamberlain et al. (2014) | β-cell proliferation | Found that inhibitors of the menin-MLL complex can enhance human β-cell proliferation, suggesting additional therapeutic avenues beyond oncology. |

| Yang et al. (2010) | Diabetes treatment | Highlighted the role of menin-MLL inhibitors in diabetes treatment, indicating a broader pharmacological profile for compounds targeting this interaction. |

Case Studies

- Leukemia Treatment : A study involving animal models demonstrated that administration of this compound led to a significant reduction in leukemia cell proliferation compared to controls. This suggests that the compound could be developed further as a targeted therapy for leukemia.

- Pharmacokinetics : Research into the pharmacokinetic properties of this compound indicates favorable absorption and distribution characteristics, which may enhance its efficacy as an oral medication.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Feature | Potential Activity |

|---|---|---|

| 5-Fluoro-N-isopropylbenzamide | Fluorine substitution | May exhibit different biological activity due to altered electronic properties. |

| N-(cyclopropylmethoxy)-2-methylbenzamide | Lacks bromine | Retains similar functional groups but may differ in pharmacokinetics and efficacy. |

| 5-Chloro-N-isopropylbenzamide | Chlorine substitution | Similar reactivity but potentially different interaction profiles with biological targets. |

Propiedades

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-9(2)16-14(17)12-7-11(15)5-6-13(12)18-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQJDEZUKCYDFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)Br)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.